2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Description
2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C26H30N2O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H30N2O4/c1-18(2)28-16-23(21-6-4-5-7-22(21)25(28)30)24(29)27-17-26(12-14-32-15-13-26)19-8-10-20(31-3)11-9-19/h4-11,16,18H,12-15,17H2,1-3H3,(H,27,29) |
InChI Key |
MKXPYENHSLNINB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves multiple steps. One common approach is the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethylamine with an appropriate isoquinoline derivative under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethylamine: A precursor in the synthesis of the target compound.
N-{2-[2-isopropyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-N-(4-methoxybenzyl)propanamide: A structurally related compound with similar functional groups.
Uniqueness
2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic derivative with potential therapeutic applications. Its unique structure combines elements from isoquinoline and tetrahydropyran moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways.
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : The compound has shown potential as an AChE inhibitor, which is crucial for the treatment of Alzheimer's disease. Inhibiting AChE increases acetylcholine levels in the brain, enhancing cognitive function.
- Urease Inhibition : Urease is another target for this compound, with implications in treating infections caused by urease-producing bacteria. The inhibition of urease can lead to decreased ammonia production, mitigating the effects of certain infections.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of the compound against various bacterial strains. The results indicate moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Salmonella typhi | 15 | 32 |
| Bacillus subtilis | 18 | 16 |
| Escherichia coli | 10 | 64 |
| Staphylococcus aureus | 12 | 32 |
Case Studies
- Case Study on Cognitive Enhancement : A study involving animal models demonstrated that administration of the compound led to significant improvements in memory retention and learning capabilities compared to control groups.
- Case Study on Infection Control : Clinical trials assessing the efficacy of the compound in patients with urinary tract infections showed a notable reduction in symptoms and bacterial load, suggesting its potential as a therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates good absorption and bioavailability. Studies suggest that it reaches peak plasma concentrations within 2 hours post-administration, with a half-life suitable for once-daily dosing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
